physical properties of Tris(1H-benzo[d]triazol-1-yl)methane
physical properties of Tris(1H-benzo[d]triazol-1-yl)methane
An In-depth Technical Guide to the Physical Properties of Tris(1H-benzo[d]triazol-1-yl)methane
Introduction
Tris(1H-benzo[d]triazol-1-yl)methane, a molecule characterized by a central methane carbon bonded to three 1H-benzotriazole units, is a compound of significant interest in the field of coordination chemistry. Its tripodal, propeller-like structure provides multiple nitrogen donor sites, making it a versatile N-donor ligand for the formation of metal-organic frameworks (MOFs) and various coordination complexes.[1][2][3] The inherent stability of the benzotriazole ring system to a range of chemical conditions further enhances its utility.[4] This guide provides a comprehensive overview of the core , grounded in experimental data to support its application in research and development.
General Physicochemical Properties
The fundamental identification and properties of Tris(1H-benzo[d]triazol-1-yl)methane are summarized below. This compound is typically supplied as a stable, crystalline solid.
| Property | Value | Source(s) |
| CAS Number | 88088-95-3 | [5][6][7] |
| Molecular Formula | C₁₉H₁₃N₉ | [2][5][8] |
| Molecular Weight | 367.37 g/mol | [2][5] |
| Monoisotopic Mass | 367.1294 Da | [8] |
| Appearance | White needles; White to light yellow powder/crystal | [4] |
| Purity | Typically >95.0% (HPLC) |
Molecular Structure and Crystallography
Tris(1H-benzo[d]triazol-1-yl)methane adopts a distinct three-dimensional conformation due to the steric hindrance between the three bulky benzotriazole substituents. This leads to a "propeller-like" arrangement, a characteristic feature for poly-azolylmethanes.[3] While the single-crystal X-ray structure of the compound has been determined, allowing for its use in analyzing more complex structures like its copper complexes, detailed crystallographic data for the free ligand is not widely published in foundational literature.[1]
Caption: 2D representation of Tris(1H-benzo[d]triazol-1-yl)methane.
Thermal Properties
Melting Point
The melting point of Tris(1H-benzo[d]triazol-1-yl)methane is consistently reported within a narrow range, indicating a high degree of purity for well-prepared samples.
| Melting Point (°C) | Source |
| 197 - 198 | The Journal of Organic Chemistry[4] |
| 194.0 - 198.0 | TCI Deutschland GmbH |
| 194 - 196 | The Journal of Organic Chemistry (literature value)[4] |
| 191 - 195 | MySkinRecipes[2] |
Thermal Decomposition
The thermal stability of the benzotriazole ring is high, but the overall molecule can undergo decomposition at elevated temperatures.[4] Gas chromatography/mass spectrometry (GC/MS) experiments show that upon heating to 270 °C in a GC column, the molecule decomposes.[4] The primary decomposition pathway involves the homolytic cleavage of a carbon-nitrogen bond, resulting in the elimination of a benzotriazolyl radical.[4] This process yields bis(benzotriazol-1-yl)methane, which is detected by MS.[4] This characteristic thermal behavior is a key consideration for high-temperature applications.
Caption: Thermal decomposition pathway of Tris(1H-benzo[d]triazol-1-yl)methane.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of Tris(1H-benzo[d]triazol-1-yl)methane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The reported chemical shifts are consistent with the proposed structure.[4]
Table 4.1: NMR Spectral Data [4]
| Spectrum | Solvent | Chemical Shift (δ) and Description |
| ¹H NMR | C₆D₆ | 9.59 (s, 1H): Methine proton (CH).7.75-7.79 (m, 3H): Aromatic protons.6.98-7.01 (m, 3H): Aromatic protons.6.75-6.78 (m, 6H): Aromatic protons. |
| ¹³C NMR | CDCl₃ | 146.4, 132.0: Carbons of the triazole-fused benzene ring.129.5, 125.4, 120.7, 110.0: Aromatic carbons.78.1: Methine carbon (CH). |
Causality: The singlet at 9.59 ppm in the ¹H NMR spectrum is highly characteristic of the single methine proton, significantly deshielded by the three electronegative benzotriazole rings. The complexity of the aromatic region (6.75-7.79 ppm) reflects the different electronic environments of the protons on the benzene rings. In the ¹³C NMR spectrum, the peak at 78.1 ppm is diagnostic for the central sp³-hybridized methine carbon.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides insight into the molecule's fragmentation pattern under energetic conditions.
Table 4.2: Key Mass Spectrometry Fragmentation Data (EI⁺ Mode) [4]
| m/z | Relative Intensity (%) | Assignment |
| 367 | 25 | M⁺ (Molecular Ion) |
| 249 | 100 | [M - C₆H₄N₃]⁺ (Loss of a benzotriazolyl radical) |
| 221 | 58 | Further fragmentation |
| 192 | 85 | Further fragmentation |
Trustworthiness: The fragmentation pattern serves as a self-validating system for the structure. The molecular ion peak at m/z 367 confirms the molecular weight. The base peak at m/z 249, corresponding to the loss of a single benzotriazolyl radical, is highly indicative of the tris-substituted structure and corroborates the thermal decomposition pathway.[4]
Solubility and Handling
-
Solubility : The published synthesis protocol indicates that Tris(1H-benzo[d]triazol-1-yl)methane is soluble in chloroform (CHCl₃) and can be purified by crystallization from a chloroform-methanol (CHCl₃-MeOH) mixture.[4] This suggests good solubility in chlorinated solvents and moderate solubility in polar protic solvents like methanol. Its solubility in aqueous solutions is expected to be low.
-
Storage : For long-term stability, storage at 2-8°C in a tightly sealed container is recommended by commercial suppliers.[2]
-
Handling : Standard personal protective equipment should be used when handling this compound, as it may cause skin, eye, and respiratory irritation.[7][9]
Experimental Protocol: Synthesis and Purification
The following protocol is adapted from established literature for the synthesis of Tris(1H-benzo[d]triazol-1-yl)methane.[4] This method utilizes a phase-transfer catalysis system.
Materials and Reagents
-
Benzotriazole
-
Chloroform (CHCl₃)
-
Aqueous Sodium Hydroxide (NaOH, 40%)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Methanol (MeOH)
-
Activated Charcoal
-
Deionized Water (H₂O)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzotriazole (0.5 mol), 40% aqueous NaOH (50 mL), Bu₄NBr (1.6 g), and CHCl₃ (50 mL).
-
Reflux: Heat the biphasic mixture under reflux for 48 hours with vigorous stirring. The Bu₄NBr acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases.
-
Workup and Extraction: After cooling the reaction mixture to room temperature, extract the organic material with CHCl₃ (2 x 100 mL).
-
Washing: Wash the combined organic layers with H₂O (5 x 50 mL) to remove residual NaOH and other water-soluble impurities.
-
Concentration: Concentrate the organic layer under reduced pressure to yield a brown solid crude product.
-
Purification: Recrystallize the crude solid from a mixture of CHCl₃ and MeOH, with the addition of activated charcoal to remove colored impurities.
-
Isolation: Filter the resulting white needles and dry under vacuum to obtain the pure product.
Caption: Workflow for the synthesis and purification of the title compound.
References
-
Al-Kaysi, R. O., & Neckers, D. C. (2007). Photochemical Study of Tris(benzotriazol-1-yl)methane. The Journal of Organic Chemistry, 72(4), 1148–1152. [Link]
-
Barbera, G., et al. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]
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MySkinRecipes. Tris(1H-benzo[d][1][4]triazol-1-yl)methane. [Link]
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ResearchGate. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. [Link]
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PubChem. Tris(1-pyrazolyl)methane. [Link]
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PubChemLite. Tris(1h-benzotriazol-1-yl)methane (C19H13N9). [Link]
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Bobosik, V., López, C., & Claramunt, R. M. (1993). Synthesis and resolution of bis- and tris-(benzimidazol-1-yl)methanes. Heterocycles, 35(2), 1088. [Link]
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The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
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Chemicalbridge. Tris(1H-benzo[d][1][4]triazol-1-yl)methane. [Link]
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ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the... [Link]
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Dalton Transactions. (2022). Synthesis and characterisation of group 8 tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane complexes. [Link]
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MDPI. 4-(4-(((1H-Benzo[d][1][4]triazol-1-yl)oxy)methyl). [Link]
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PubChem. 1H-Benzotriazole. [Link]
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PubMed. Photochemical study of tris(benzotriazol-1-yl)methane. [Link]
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ACS Omega. (2018). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. [Link]
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PubChem. Tris(hydroxymethyl)aminomethane. [Link]
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